![molecular formula C12H18N2O B5726209 N-[4-(dimethylamino)phenyl]-2-methylpropanamide CAS No. 7160-15-8](/img/structure/B5726209.png)
N-[4-(dimethylamino)phenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-2-methylpropanamide, commonly known as modafinil, is a wakefulness-promoting agent that is widely used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a unique drug that has been shown to improve cognitive function, enhance memory, and increase alertness without causing the side effects associated with traditional stimulants.
Wirkmechanismus
Modafinil's mechanism of action is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters play a key role in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the levels of certain proteins in the brain that are involved in synaptic plasticity and learning, as well as to increase the activity of certain enzymes that are involved in energy metabolism and cellular respiration.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has a number of advantages for use in laboratory experiments. It is a highly selective drug that has a low risk of side effects, making it an ideal candidate for use in preclinical studies. However, its high cost and limited availability may limit its use in some research settings.
Zukünftige Richtungen
There are a number of potential future directions for research on modafinil. These include further investigation into its mechanism of action, as well as its potential therapeutic applications in a variety of medical conditions. Additionally, there is a growing interest in the use of modafinil as a cognitive enhancer in healthy individuals, and further research is needed to explore its safety and efficacy in this context.
Synthesemethoden
Modafinil is synthesized through a multi-step process that involves the reaction of benzhydryl sulfinyl acetamide with thionyl chloride, followed by the reaction of the resulting intermediate with 4-(dimethylamino)phenyl magnesium bromide. The final step involves the reaction of the intermediate with 2-methylpropanoyl chloride to produce modafinil.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to improve cognitive function, memory, and attention in healthy individuals, as well as in patients with various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)12(15)13-10-5-7-11(8-6-10)14(3)4/h5-9H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEXRFGMWMMYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357998 |
Source


|
| Record name | N-[4-(dimethylamino)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7160-15-8 |
Source


|
| Record name | N-[4-(dimethylamino)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

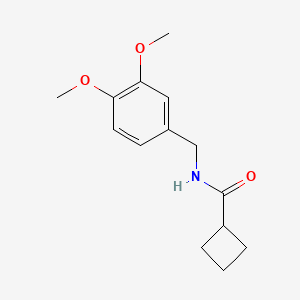
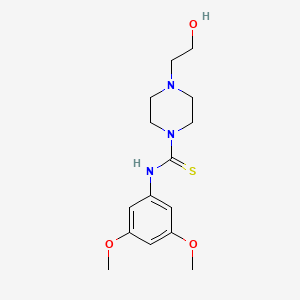
![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)

![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
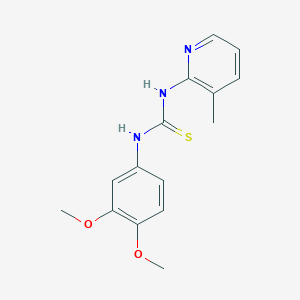
![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)
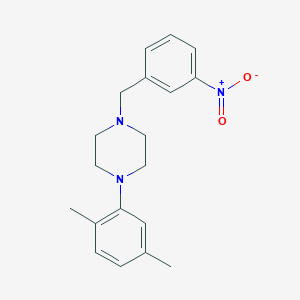
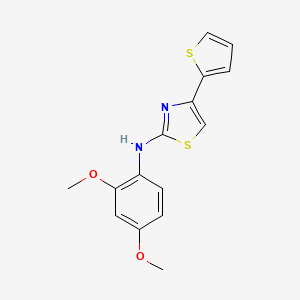


![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)